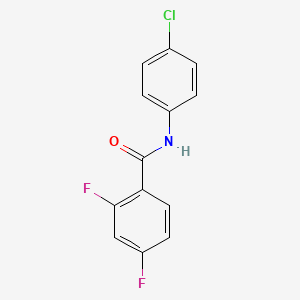

N-(4-chlorophenyl)-2,4-difluorobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)-2,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF2NO/c14-8-1-4-10(5-2-8)17-13(18)11-6-3-9(15)7-12(11)16/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDRFJYNISERRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701277297 | |

| Record name | N-(4-Chlorophenyl)-2,4-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865660-62-4 | |

| Record name | N-(4-Chlorophenyl)-2,4-difluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865660-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chlorophenyl)-2,4-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Modification of the 4 Chlorophenyl Ring:the Chlorine Atom at the Para Position is a Key Site for Modification.

Halogen Substitution: The chlorine could be replaced with other halogens such as bromine or iodine. In similar scaffolds, substituting chlorine with bromine has been shown to increase binding affinity. nih.gov

Positional Isomerism: The chlorine could be moved to the ortho- or meta-positions to probe the spatial requirements of the binding pocket.

Substitution with Other Groups: The chlorine could be replaced with other electron-withdrawing groups (e.g., trifluoromethyl, cyano) or electron-donating groups (e.g., methyl, methoxy) to modulate the electronic properties of the ring, which can influence binding and metabolism.

Modification of the 2,4 Difluorobenzoyl Moiety:the Fluorine Atoms on This Ring Are Critical for Its Activity Profile and Offer Multiple Avenues for Derivatization.

Fluorine Pattern: The positions of the two fluorine atoms can be altered (e.g., to 2,6-difluoro or 3,5-difluoro). The substitution pattern of fluorine atoms is known to significantly impact molecular conformation and interactions. mdpi.com Related structures like N-(4-chlorophenyl)-2,6-difluorobenzamide are known, and comparing their activities can provide valuable SAR data.

Bioisosteric Replacement: One or both fluorine atoms could be replaced with other groups like a hydroxyl or cyano group to explore different hydrogen bonding or polar interactions.

Modification of the Amide Linker:the Amide Bond Itself is Relatively Stable, but Its Hydrogen Atom Can Be a Target for Substitution.

Challenges and Opportunities in the Development of Halogenated Amides for Targeted Applications

The incorporation of halogens, particularly fluorine and chlorine, into drug candidates is a common strategy in medicinal chemistry. Halogenated amides like N-(4-chlorophenyl)-2,4-difluorobenzamide present a unique set of opportunities and challenges in their development for targeted applications.

Opportunities:

Enhanced Binding Affinity: Halogen atoms can participate in specific, high-affinity interactions with biological targets known as halogen bonds. This can significantly improve the potency of a compound. The presence of two halogen atoms on a structure has been shown to enhance activity to a greater extent in some cases. nih.gov

Modulation of Physicochemical Properties: Halogenation can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its target. Fluorine, in particular, can lower the pKa of nearby functional groups, altering ionization state and bioavailability.

Metabolic Stability: Replacing a metabolically labile hydrogen atom with a fluorine atom can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life in the body.

Radiolabeling for Imaging: The use of halogen isotopes (e.g., ¹⁸F for Positron Emission Tomography or PET) allows for the development of radioligands for in vivo imaging of biological targets, such as receptors or enzymes. nih.gov

Challenges:

Synthetic Complexity: The synthesis of poly-halogenated aromatic compounds can be challenging, sometimes requiring multi-step processes or specialized reagents and conditions. acs.org

Potential for Toxicity: While often used to improve safety profiles, some halogenated compounds can be metabolized to reactive intermediates. The potential for off-target effects and toxicity must be carefully evaluated.

Environmental Persistence: Halogenated organic compounds can be persistent in the environment, raising ecological concerns. mdpi.com This is a significant consideration, especially for compounds used in agriculture or those that may be excreted into the environment.

Selectivity Issues: While halogens can improve potency, achieving selectivity for a specific target over closely related ones can be difficult. Undesirable interactions with other biological molecules can lead to off-target effects. mdpi.com

The development of halogenated amides requires a careful balance between leveraging the benefits of halogenation and mitigating the associated risks through intelligent molecular design and thorough experimental evaluation.

Computational Chemistry and Molecular Modeling of N 4 Chlorophenyl 2,4 Difluorobenzamide

Quantum Chemical Calculations Using Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to investigate the electronic structure and reactivity of molecules. For N-(4-chlorophenyl)-2,4-difluorobenzamide, DFT calculations, typically using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional conformation (optimized geometry). researchgate.netresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles. researchgate.net

The analysis of these geometric parameters is fundamental to understanding the molecule's stability. The electronic properties derived from DFT, such as electronegativity, chemical hardness, and electrophilicity index, help in quantifying the compound's reactivity. researchgate.net For instance, a higher value for chemical hardness suggests greater stability. researchgate.net These computational insights into the electronic ground state are critical for predicting how the molecule will behave in chemical reactions.

Note: These values are representative and based on DFT studies of similar benzamide (B126) structures. Actual values for this compound would require specific calculation.

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)

The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO) are crucial for understanding a molecule's reactivity and interaction sites. malayajournal.orgacadpubl.eu

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool that illustrates the charge distribution across a molecule, identifying regions prone to electrophilic and nucleophilic attack. researchgate.netrsc.org For this compound, the MEP surface would show negative potential (typically colored red) concentrated around the highly electronegative oxygen atom of the carbonyl group and the fluorine atoms. researchgate.netresearchgate.net Conversely, a positive potential (blue) would be located around the amide (N-H) hydrogen, indicating its susceptibility to interaction with negatively charged species. researchgate.net These sites are pivotal for forming intermolecular interactions, such as hydrogen bonds. researchgate.net

Frontier Molecular Orbitals (FMO): FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.orgacadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. malayajournal.orgwikipedia.org A smaller gap suggests the molecule is more reactive and can be more easily polarized. wikipedia.org In this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring, while the LUMO would likely be distributed over the difluorobenzamide moiety. The charge transfer that can occur between these orbitals is a key aspect of its electronic behavior. malayajournal.orgnih.gov

Table 2: Interpreting Frontier Molecular Orbital Data

| Parameter | Typical Value (eV) for related compounds | Interpretation |

|---|---|---|

| HOMO Energy | -5.0 to -6.5 eV | Represents the energy of the outermost electrons; higher values indicate better electron-donating ability. malayajournal.orgacadpubl.eu |

| LUMO Energy | -1.0 to -2.0 eV | Represents the energy of the lowest available electron orbital; lower values indicate better electron-accepting ability. malayajournal.orgacadpubl.eu |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | A larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.netmalayajournal.orgacadpubl.eu |

Note: The values are illustrative, based on data from similar aromatic amide and aniline (B41778) compounds. researchgate.netmalayajournal.orgacadpubl.eu

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions

Molecular Dynamics (MD) simulations provide a "virtual microscope" to observe the movement of a molecule over time, revealing its conformational flexibility and interactions with its environment, such as a solvent. nih.gov An MD simulation for this compound would typically be run in an explicit solvent (like water or dimethylformamide) using a force field such as AMBER or COMPASS in an NPT (isobaric-isothermal) ensemble. nih.govacademie-sciences.fr

Molecular Docking Studies to Predict Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. nih.govnih.gov This method is essential in drug discovery for predicting the binding affinity and orientation of a compound. The process involves preparing the 3D structures of both the ligand and the target protein. The docking algorithm then explores various possible binding poses and scores them based on binding energy (e.g., in kcal/mol). mdpi.com

For this compound, docking studies could be performed against various enzymes, such as kinases or dihydrofolate reductase (DHFR), which are common targets for similar compounds. mdpi.comnih.gov The results would highlight key interactions, including:

Hydrogen bonds: Likely formed between the amide group (N-H as donor, C=O as acceptor) and amino acid residues in the protein's active site. nih.govnih.gov

Hydrophobic interactions: Involving the aromatic rings (chlorophenyl and difluorophenyl) with nonpolar residues. nih.govnih.gov

Halogen bonds: The chlorine and fluorine atoms could also participate in specific interactions within the binding pocket.

A lower binding energy score indicates a more stable and favorable protein-ligand complex. mdpi.comnih.gov

Table 3: Representative Molecular Docking Results for a Benzamide Ligand

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | -8.0 to -9.5 | Glu30, Gln35, Phe31 | Hydrogen bonds, Pi-Alkyl, Pi-Pi stacking mdpi.com |

| Rho-associated kinase 1 (ROCK1) | -7.5 to -9.0 | Met156, Lys105, Arg84 | Hydrogen bonds, Hydrophobic interactions nih.gov |

| α-Glucosidase | -8.0 to -9.7 | His348, Phe177, Tyr344 | Hydrogen bonds, Pi-Pi T-shaped, Pi-Alkyl nih.govnih.gov |

Note: This table presents hypothetical yet plausible docking outcomes for this compound based on studies of analogous compounds against these protein families.

In Silico Prediction of Potential Biological Activity Profiles and Target Prioritization

For this compound, these predictions would assess its drug-likeness based on established criteria like Lipinski's Rule of 5 and Veber's rule. researchgate.netnih.gov These rules use molecular properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. Computational models can also predict potential toxicity, bioavailability scores, and bioactivity against various target classes (e.g., GPCR ligand, kinase inhibitor, enzyme inhibitor). nih.govnih.gov This multi-faceted computational screening helps prioritize the compound for further experimental testing against the most promising biological targets. researchgate.net

Note: These are representative predictions based on analyses of similar chemical structures. researchgate.netnih.govnih.gov

Biological and Biochemical Research on N 4 Chlorophenyl 2,4 Difluorobenzamide and Analogues

Antiparasitic Activity Investigations

Research into N-(4-chlorophenyl)-2,4-difluorobenzamide and its analogues has revealed significant potential in the field of parasitology. These investigations have primarily focused on their efficacy against various parasitic organisms and the underlying biochemical mechanisms responsible for their growth-inhibitory effects.

In Vitro Evaluation Against Parasitic Organisms (e.g., Trypanosoma brucei)

Benzamide (B126) derivatives have been a subject of interest for their activity against kinetoplastid parasites, which are responsible for diseases like Human African Trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis. The mitochondrial DNA (kDNA) of these parasites, known for being rich in adenine-thymine (AT) base pairs, serves as a key target for certain DNA minor groove binders.

Studies on analogues of N-phenylbenzamide have demonstrated their effectiveness against Trypanosoma brucei, the causative agent of sleeping sickness. For instance, bis(2-aminoimidazolines) and bis(2-aminobenzimidazoles) have shown activity in the micromolar range against T. brucei. A related class, bisarylimidamides, exhibited even more potent, submicromolar inhibition of T. brucei, Trypanosoma cruzi, and Leishmania donovani nih.gov.

One prototypical N-phenylbenzamide derivative, a bis(2-aminoimidazoline), has been shown to be curative in a mouse model of African trypanosomiasis when administered orally nih.gov. Further research into novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives has also yielded compounds with promising antitrypanosomal activity. Several of these analogues demonstrated potent in vitro activity against Trypanosoma brucei rhodesiense, with EC50 values in the sub-micromolar to low micromolar range escholarship.orglboro.ac.ukescholarship.org.

**Table 1: In Vitro Antitrypanosomal Activity of Selected Benzamide Analogues against *T. b. rhodesiense***

| Compound | EC50 (µM) |

|---|---|

| Analogue 29 | <1.0 |

| Analogue 30 | 0.9 |

| Analogue 32 | 0.5 |

| Analogue 33 | 0.6 |

Data sourced from studies on 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives. escholarship.orglboro.ac.ukescholarship.org

Biochemical Mechanisms of Parasitic Growth Inhibition

The primary mechanism of action for many antiparasitic benzamide analogues is the targeting of the parasite's unique kDNA. These compounds act as DNA minor groove binders, showing a strong and selective affinity for AT-rich DNA sequences found in the kinetoplast nih.gov.

Experimental evidence suggests that these molecules can displace essential High Mobility Group (HMG)-box-containing proteins from their binding sites on kDNA. The displacement of these proteins disrupts the normal function and replication of kDNA, ultimately leading to parasite death nih.gov. While some analogues, like bis(2-aminoimidazolines) and bisarylimidamides, bind exclusively to the minor groove, others, such as bis(2-aminobenzimidazoles), have been found to bind through intercalation as well nih.gov.

Other potential mechanisms have also been explored for related compounds against different parasites. For example, studies on dihydroquinine against Toxoplasma gondii have shown that it can disrupt the parasite's mitochondrial membrane potential, inhibit ATP production, and increase the generation of reactive oxygen species (ROS) frontiersin.org. Another potential target in parasites like Plasmodium falciparum is the PfATP4 protein, a sodium-translocating ATPase, which has been identified as the target for a diverse range of chemical compounds nih.gov.

Antimicrobial Activity Research

The benzamide scaffold has been extensively investigated for its potential as a source of new antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi.

In Vitro Antibacterial Spectrum and Potency

Benzamide and N-phenylbenzamide derivatives have demonstrated a broad spectrum of antibacterial activity. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria nanobioletters.commdpi.com.

Particularly noteworthy is the activity of difluorobenzamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Certain analogues have exhibited significant antimicrobial activity against MRSA strains and have also shown potential as agents that can reverse resistance, re-sensitizing MRSA to β-lactam antibiotics nih.gov. For example, an isopentyloxy-substituted difluorobenzamide derivative showed modest activity against vancomycin-resistant Enterococcus faecium (VRE) nih.gov.

The antimicrobial efficacy is often influenced by the specific substitutions on the benzamide structure. Structure-activity relationship (SAR) studies have indicated that the amide and the difluoro groups at the 2- and 6-positions are important for activity nih.gov.

Table 2: Antibacterial Activity of Selected Benzamide Analogues

| Compound | Test Organism | Activity |

|---|---|---|

| N-acyl-α-amino acid 3 | Enterococcus faecium E5 | Growth inhibition zone: 15 mm |

| 1,3-oxazol-5(4H)-one 4 | Enterococcus faecium E5 | Growth inhibition zone: 10 mm |

| 1,3-oxazol-5(4H)-one 4 | Staphylococcus aureus ATCC 6538 | Growth inhibition zone: 8 mm |

| 1,3-oxazol-5(4H)-one 4 | Bacillus subtilis ATCC 6683 | Growth inhibition zone: 9 mm |

Data from a study on 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives. nih.gov

In Vitro Antifungal Activity Studies

In addition to antibacterial properties, research has highlighted the antifungal potential of benzamide and related structures like arylsulfonamides nih.gov. Various derivatives have been tested against pathogenic fungi, particularly species from the Candida genus, which are common causes of opportunistic infections.

Studies have shown that N-phenylbenzamide derivatives can inhibit the growth of Candida albicans mdpi.com. The antifungal action can be either fungistatic (inhibiting growth) or fungicidal (killing the fungi), depending on the specific compound and its concentration. For instance, certain N-phenacyldibromobenzimidazoles have demonstrated a fungicidal effect against Cryptococcus neoformans nih.gov.

The structural features of the molecules play a crucial role in their antifungal potency. For example, in a series of N-phenacyldibromobenzimidazoles, the substitution of chlorine atoms on the N-phenacyl substituent was found to enhance the anti-C. albicans activity nih.gov. Similarly, specific arylsulfonamide derivatives have shown promise as antifungal agents against various Candida species, including C. albicans, C. parapsilosis, and C. glabrata nih.gov.

Table 3: Antifungal Activity of a Selected Benzamide Analogue

| Compound | Test Organism | Activity |

|---|---|---|

| 1,3-oxazole 6a | Candida albicans 393 | Growth inhibition zone: 8 mm |

Data from a study on 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives. nih.gov

Anticancer Activity Research

Research into this compound and its analogues has revealed significant potential in the field of oncology. These investigations have primarily focused on evaluating their direct cytotoxic effects on various cancer cells and elucidating the underlying molecular mechanisms responsible for their anticancer activity.

In Vitro Cytotoxicity Assays on Diverse Cancer Cell Lines

The anticancer potential of this compound and related benzamide derivatives has been substantiated through numerous in vitro cytotoxicity assays. These studies have demonstrated the compounds' ability to inhibit the growth of a wide array of human cancer cell lines.

For instance, a series of novel imidazole-based N-phenylbenzamide derivatives were tested against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov Among these, derivatives with specific substitutions, such as a fluorine atom, showed potent activity, with IC50 values ranging from 7.5 to 11.1 μM. nih.gov Another study involving 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which share structural similarities, reported significant cell growth inhibitory activity against a broad panel of cancer cell lines, including those from the liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116). researchgate.net

Similarly, research on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles identified a compound, 4j, with potent efficacy against glioblastoma cell lines. nih.gov Further emphasizing the role of the substituted phenyl ring, studies on other related structures, such as 1,4-dihydropyridines with 4-chlorophenyl and 4-(trifluoromethyl)phenyl groups, also showed decreased IC50 values, indicating enhanced cytotoxicity against cell lines like HeLa, Jurkat (leukemia), A549 (lung), and MIA PaCa-2 (pancreatic). unizar.es

The following table summarizes the cytotoxic activities of various benzamide analogues against different human cancer cell lines.

| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (μM) |

| Imidazole-based N-phenylbenzamide | Derivative 4f (Fluorine substitution) | A549 (Lung) | 7.5 nih.gov |

| Imidazole-based N-phenylbenzamide | Derivative 4f (Fluorine substitution) | HeLa (Cervical) | 9.3 nih.gov |

| Imidazole-based N-phenylbenzamide | Derivative 4f (Fluorine substitution) | MCF-7 (Breast) | 8.9 nih.gov |

| Imidazole-based N-phenylbenzamide | Derivative 4e | A549, HeLa, MCF-7 | 7.5 - 11.1 nih.gov |

| 4-Methylbenzamide Purine Derivatives | Compound 7 (2,6-dichloro purine) | K562 (Leukemia) | 2.27 nih.gov |

| 4-Methylbenzamide Purine Derivatives | Compound 7 (2,6-dichloro purine) | HL-60 (Leukemia) | 1.42 nih.gov |

| 4-Methylbenzamide Purine Derivatives | Compound 7 (2,6-dichloro purine) | OKP-GS (Renal) | 4.56 nih.gov |

| 4-Methylbenzamide Purine Derivatives | Compound 10 (2,6-dichloro purine) | K562 (Leukemia) | 2.53 nih.gov |

| 4-Methylbenzamide Purine Derivatives | Compound 10 (2,6-dichloro purine) | HL-60 (Leukemia) | 1.52 nih.gov |

| N-(4-chlorophenyl)-γ-amino acid | Compound 7g (3,4-dichlorophenyl moiety) | A549 (Lung) | 38.38 ktu.edu |

Exploration of Molecular Targets and Intracellular Pathways Relevant to Cancer

Investigations into the mechanisms of action of this compound analogues have identified several key molecular targets and intracellular pathways critical to their anticancer effects. These compounds appear to exert their influence through a multi-pronged approach, affecting cell cycle progression, inducing apoptosis, and targeting specific oncogenic signaling pathways.

Computational and multi-omics approaches have been used to identify potential drug targets for salicylanilide derivatives, which are structurally related to benzamides. nih.gov These studies have pointed towards targets enriched in cancer-associated pathways, such as mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1. nih.gov For example, a novel N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole, compound 4j, was found to inhibit the kinase AKT2 (PKBβ). nih.gov The AKT signaling pathway is a major oncogenic driver in cancers like glioma, and high AKT2 levels have been correlated with malignancy and poorer patient survival. nih.gov

Studies on 4-methylbenzamide derivatives have shown that active compounds can induce apoptosis and cause cell cycle arrest at the G2/M phase, thereby preventing cell division. nih.gov Similarly, other research has demonstrated that treatment with certain sulfonamide derivatives results in G0/G1-phase cell cycle arrest, associated with an increase in the levels of p53 and p21 proteins. researchgate.net

Furthermore, some analogues have been shown to induce mitochondrial injury. ktu.edu A specific N-(4-chlorophenyl)-γ-amino acid derivative bearing a 3,4-dichlorophenyl moiety was observed to cause significant reactive oxygen species (ROS) production and inhibit ATP synthesis in A549 lung cancer cells. ktu.edu This disruption of mitochondrial function is a key step in initiating the intrinsic apoptotic pathway. ktu.edumdpi.com The induction of both extrinsic and intrinsic apoptotic pathways has been confirmed through the observed activity of caspases-8, -9, and -3/7 in colon cancer cells treated with related compounds. mdpi.com

Enzyme Inhibition and Modulation Studies

The biological activity of this compound and its analogues is often linked to their ability to interact with and modulate the function of specific enzymes. Research in this area has focused on identifying these enzyme targets and quantifying the inhibitory effects.

Investigation of Specific Enzyme Targets (e.g., Kinase enzymes, Proteases)

A significant body of research has established that benzamide derivatives can act as potent inhibitors of various enzymes, particularly protein kinases and proteases, which are often dysregulated in cancer and other diseases.

Kinase Enzymes: Protein kinases are crucial regulators of cellular signaling and have become major therapeutic targets. nih.gov Several studies have demonstrated that N-phenylbenzamide derivatives and their analogues can function as kinase inhibitors. nih.govnih.gov For instance, the N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole compound 4j was identified as an inhibitor of AKT2/PKBβ, a key enzyme in an oncogenic pathway frequently activated in glioma. nih.gov Computational studies on imidazole-based N-phenylbenzamide derivatives suggested that they form stable complexes with the ABL1 kinase protein. nih.gov Furthermore, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective inhibitors of the Met kinase superfamily. researchgate.net Kinase inhibitors can bind to the active conformation of a kinase (Type 1) or to an inactive conformation, often utilizing an additional allosteric pocket (Type 2). nih.gov

Proteases: Proteases are another important class of enzymes targeted by these compounds. Derivatives of N-phenylbenzamide have shown inhibitory activity against various proteases. For example, certain ciprofloxacin-based acetanilides, which incorporate anilide structures, have been shown to significantly inhibit the catalytic activity of serine proteases. nih.gov Sulfonamide derivatives, another related class, have been reported to inhibit metalloproteases, including several matrix metalloproteinases (MMPs), which play a role in tumor invasion. nih.gov Inhibition of cysteine proteases, such as certain caspases and cathepsins, by related compounds has also been documented. nih.gov

Biochemical Assays for Enzyme Kinetics and Binding Affinities

To understand the potency and mechanism of enzyme inhibition, various biochemical assays are employed to determine kinetic parameters and binding affinities. These studies provide quantitative data on how strongly a compound binds to its target enzyme and how it affects the enzyme's catalytic activity.

Kinetic studies on a ciprofloxacin-aniline derivative demonstrated a non-competitive inhibition mechanism against a serine protease, with a determined inhibition constant (Ki) of 0.1±0.00μM. nih.gov In silico molecular docking is frequently used to investigate binding interactions and predict the binding modes of synthesized compounds with their target enzymes. nih.gov These computational studies can calculate binding affinities, often expressed as a change in Gibbs free energy (ΔG) in kcal/mol. nih.govnih.gov

For example, computational analysis of a salicylanilide derivative, NSC765598, showed high binding preferences for EGFR (ΔG = -11.0 kcal/mol) and NOS2 (ΔG = -11.0 kcal/mol), indicating strong interactions. nih.gov Similarly, active imidazole-based N-phenylbenzamide derivatives exhibited excellent binding affinities toward their target kinase protein, with values of -8.59 and -7.44 kcal/mol. nih.gov These strong affinities are often the result of specific molecular interactions, such as hydrogen bonds, van der Waals forces, and various π-interactions between the inhibitor and the active site residues of the enzyme. nih.govnih.gov

The following table presents data from biochemical and computational assays for various benzamide analogues.

| Compound/Derivative Class | Enzyme Target | Assay Type | Key Findings |

| Ciprofloxacin-anilide derivative (4a) | Serine Protease | Kinetic Study | Non-competitive inhibition, Ki = 0.1±0.00μM nih.gov |

| Ciprofloxacin-anilide derivative (4a) | Serine Protease | IFD/MM-GBSA | ΔGbind = –107.62 kcal/mol nih.gov |

| Salicylanilide derivative (NSC765598) | EGFR | Docking Study | ΔG = -11.0 kcal/mol nih.gov |

| Salicylanilide derivative (NSC765598) | NOS2 | Docking Study | ΔG = -11.0 kcal/mol nih.gov |

| Salicylanilide derivative (NSC765598) | mTOR | Docking Study | ΔG = -8.8 kcal/mol nih.gov |

| Imidazole-based N-phenylbenzamide (4e) | ABL1 Kinase | Docking Study | Binding Affinity = -8.59 kcal/mol nih.gov |

| Imidazole-based N-phenylbenzamide (4f) | ABL1 Kinase | Docking Study | Binding Affinity = -7.44 kcal/mol nih.gov |

Advanced Research Directions and Future Perspectives

Rational Design Principles for Novel Benzamide (B126) Compounds with Enhanced Biological Profiles

The rational design of new drug candidates is a cornerstone of modern medicinal chemistry, moving beyond serendipitous discovery to a targeted approach based on molecular understanding. For benzamide compounds, several key principles guide the design of new entities with superior biological profiles.

A primary strategy is the application of Structure-Activity Relationship (SAR) studies . SAR involves systematically modifying the chemical structure of a lead compound and evaluating the resulting impact on its biological activity. For the benzamide scaffold, this entails exploring substitutions on both the benzoyl and aniline (B41778) rings. For instance, studies on related scaffolds have shown that the nature and position of substituents are critical for potency. Electron-withdrawing groups like halogens (F, Cl, Br) on the benzene (B151609) ring can enhance activity. nih.gov The sulfonamide linker, if present in analogs, has also been identified as crucial for activity. nih.gov

Bioisosterism is another powerful design principle, where a functional group in a molecule is replaced by another group with similar physical or chemical properties. This can lead to retained or enhanced biological activity while potentially improving pharmacokinetic properties or reducing toxicity. In designing novel benzamides, for example, a phenyl ring might be replaced with a bioisosteric pyridine (B92270) ring to find pesticides with high biological activity. mdpi.com

Finally, emulating the structural and chemical properties of natural enzymes provides a bio-inspired design approach. acs.org Nature has perfected catalytic processes using non-precious metals at low temperatures and pressures, a feat achieved through the complex protein scaffold surrounding the active site. acs.org Recreating this environment in synthetic catalysts and therapeutic agents is a long-term goal. Principles such as inducing confinement to boost activity, tailoring the environment around an active site, and enabling bifunctionality are being incorporated into the design of new molecules. acs.org

A summary of key design considerations for novel benzamide derivatives is presented in the table below.

| Design Principle | Application to Benzamides | Potential Outcome | Supporting Research Insight |

| Structure-Activity Relationship (SAR) | Systematic modification of substituents on the benzoyl and aniline rings. | Identification of key functional groups and positions that modulate biological potency and selectivity. | Electron-withdrawing groups and the nature of the linker are often critical for high potency. nih.gov |

| Bioisosterism | Replacement of specific moieties (e.g., a phenyl ring with a pyridine ring) with groups of similar properties. | Improved potency, altered selectivity, enhanced pharmacokinetic profile, or reduced toxicity. | Used to design novel benzamides with good insecticidal and fungicidal activities. mdpi.com |

| Computational Modeling | Use of 3D-QSAR and pharmacophore analysis to identify essential structural features for activity. | Prediction of activity for virtual compounds, guiding synthesis towards more potent molecules. | Generated pharmacophore hypotheses can show significant statistical correlation with biological activity. nih.gov |

| Bio-inspired Design | Incorporating features of enzyme active sites, such as confinement and tailored microenvironments. | Creation of highly efficient and selective compounds that mimic natural biological processes. | Recreating the complexity of an enzyme's protein scaffold is a key goal for achieving high performance. acs.org |

Integration of In Silico and Experimental Approaches for Accelerated Compound Discovery

The discovery of new drugs is a notoriously slow and expensive process. nih.gov The integration of computational (in silico) methods with traditional experimental approaches offers a powerful paradigm to accelerate this timeline and reduce costs. japsonline.comlongdom.org This synergy is particularly effective in the discovery and optimization of benzamide derivatives.

The process typically begins with in silico screening . Using techniques like molecular docking, large virtual libraries of compounds can be computationally tested for their potential to bind to a specific biological target, such as an enzyme or receptor. longdom.org These programs dock 3D chemical structures into the target's binding site and use scoring functions to estimate the binding affinity. longdom.org This allows researchers to prioritize a smaller, more manageable number of promising candidates for actual synthesis and laboratory testing. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another critical in silico tool. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. japsonline.comnih.gov By analyzing a dataset of known benzamide derivatives and their measured activities, a QSAR model can be developed to predict the activity of new, unsynthesized analogs. nih.gov This not only helps in prioritizing synthetic efforts but also provides insights into the structural features that are most important for activity. nih.gov

Once promising candidates are identified computationally, they are synthesized and subjected to in vitro experimental validation . These experiments measure the actual biological activity of the compounds, for example, by assessing their ability to inhibit a target enzyme. vensel.orgnih.gov The results from these experiments are then fed back into the computational models to refine and improve their predictive accuracy. japsonline.com This iterative cycle of prediction, synthesis, and testing allows for a much more rapid optimization of lead compounds compared to traditional methods alone. nih.gov

Furthermore, in silico methods are invaluable for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. japsonline.comnih.gov Predicting these pharmacokinetic and safety profiles early in the discovery process helps to eliminate compounds that are likely to fail in later stages of development, saving significant time and resources. mdpi.comnih.gov

The workflow for integrated compound discovery can be summarized as follows:

Target Identification & Validation : A biologically relevant target is chosen. longdom.org

In Silico Screening & Design : Virtual screening and QSAR are used to identify and design potential hits. nih.govglobalresearchonline.net

Chemical Synthesis : The highest-priority compounds are synthesized in the lab. vensel.org

In Vitro Biological Evaluation : Synthesized compounds are tested for activity against the target. nih.gov

Feedback and Refinement : Experimental data is used to improve the computational models, and the cycle repeats. japsonline.com

Exploration of N-(4-chlorophenyl)-2,4-difluorobenzamide as a Lead Compound for Derivatization

This compound serves as an excellent lead compound for further chemical modification, or derivatization. Its structure contains several key regions that can be systematically altered to explore and optimize its biological properties: the 4-chlorophenyl ring, the 2,4-difluorobenzoyl moiety, and the central amide linker.

Q & A

Q. What are the common synthetic routes for preparing N-(4-chlorophenyl)-2,4-difluorobenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling 2,4-difluorobenzoyl chloride with 4-chloroaniline under basic conditions. For example, in a two-step procedure:

Acylation : React 4-chloroaniline with 2,4-difluorobenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base.

Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) yields the pure product.

Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:acyl chloride) are critical to minimize side reactions like over-acylation or hydrolysis. Yields typically range from 70–85% with >95% purity (confirmed by HPLC) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Aromatic protons appear as a complex multiplet (δ 7.3–7.5 ppm for the 4-chlorophenyl group; δ 7.1–7.3 ppm for the 2,4-difluorobenzamide). Fluorine-induced splitting patterns are diagnostic.

- ¹³C NMR : Carbonyl resonance at ~165 ppm (C=O), with distinct signals for fluorinated carbons (JC-F coupling constants ~245 Hz).

- IR : Strong absorption at ~1670 cm⁻¹ (amide C=O stretch) and 1540 cm⁻¹ (N-H bend).

- MS : ESI+ shows [M+H]+ at m/z 267.0 (calculated 267.03). Discrepancies in fragmentation (e.g., loss of Cl or F) help validate substituent positions .

Q. What are the primary research applications of this compound in medicinal chemistry and agrochemical studies?

- Methodological Answer :

- Medicinal Chemistry : The compound serves as a scaffold for kinase inhibitors (e.g., targeting EGFR or VEGFR). Fluorine atoms enhance metabolic stability and membrane permeability.

- Agrochemicals : Analogous difluorobenzamides (e.g., diflubenzuron) act as insect growth regulators by inhibiting chitin synthesis. Structure-activity relationship (SAR) studies focus on optimizing halogen placement for target specificity .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data when polymorphs of this compound are identified?

- Methodological Answer : Polymorphs arise due to variations in C-H···F or π-π stacking interactions. To resolve discrepancies:

Differential Scanning Calorimetry (DSC) : Monitor phase transitions (e.g., melt-recrystallization) at controlled scan rates (1–10°C/min).

Single-Crystal XRD : Compare unit cell parameters (e.g., Form I vs. Form II) to confirm polymorphism.

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts) to explain stability differences .

Q. What strategies optimize the bioactivity of this compound derivatives through structural modifications?

- Methodological Answer :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂ at para position) to enhance binding to hydrophobic enzyme pockets.

- Hybridization : Conjugate with heterocycles (e.g., benzothiazole in ) to improve solubility and target engagement.

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict affinity for targets like Trypanosoma brucei enzymes. Validate with IC₅₀ assays .

Q. How do solvent polarity and temperature impact the fluorescence properties of this compound, and what analytical methods are suitable for quantification?

- Methodological Answer :

- Solvent Effects : In polar solvents (e.g., DMF), fluorescence intensity decreases due to dipole-dipole quenching. Non-polar solvents (e.g., toluene) enhance quantum yield (ΦF ~0.45).

- Temperature Dependence : Cooling to 77 K (liquid N₂) sharpens emission bands, revealing vibronic fine structure.

- Quantification : Use spectrofluorometry with λₑₓ = 280 nm and λₑₘ = 340 nm. Calibrate with a standard curve (R² >0.99) in the linear range of 0.1–10 µM .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.